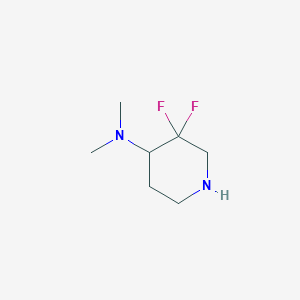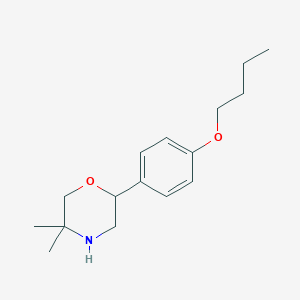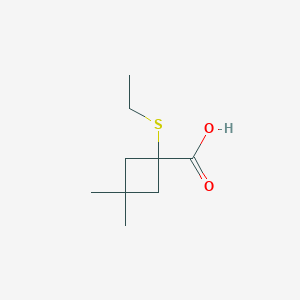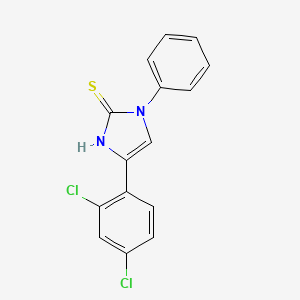
4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to an imidazole ring, with a thiol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with phenylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of the corresponding thiol derivative.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of various herbicides.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide.
1-Phenyl-1H-imidazole-2-thiol: A related imidazole derivative with similar properties.
Uniqueness
4-(2,4-Dichloro-phenyl)-1-phenyl-1H-imidazole-2-thiol is unique due to the combination of its dichlorophenyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its thiol group also provides a versatile functional handle for further chemical modifications and interactions with biological targets.
属性
分子式 |
C15H10Cl2N2S |
|---|---|
分子量 |
321.2 g/mol |
IUPAC 名称 |
5-(2,4-dichlorophenyl)-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C15H10Cl2N2S/c16-10-6-7-12(13(17)8-10)14-9-19(15(20)18-14)11-4-2-1-3-5-11/h1-9H,(H,18,20) |
InChI 键 |
RQMZJHLMEMMGLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(NC2=S)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


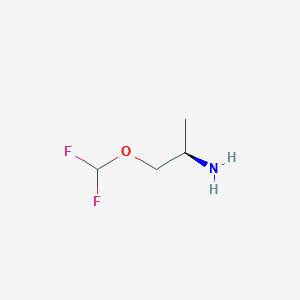
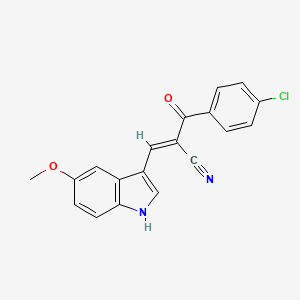
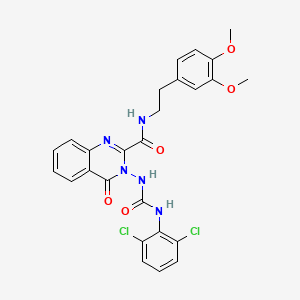
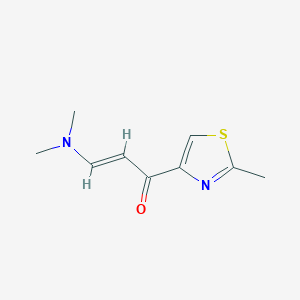
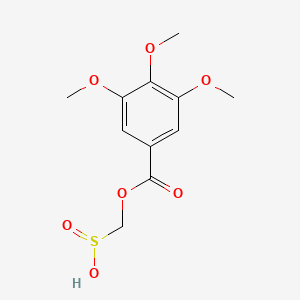
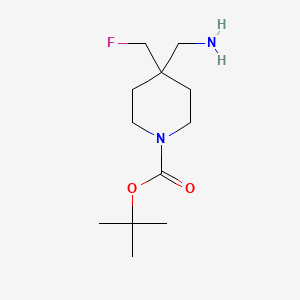
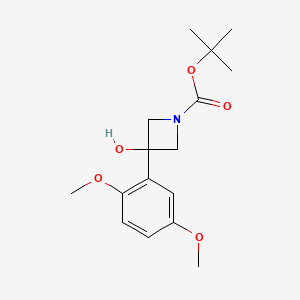
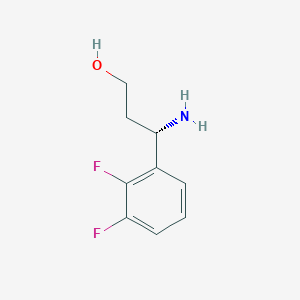
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
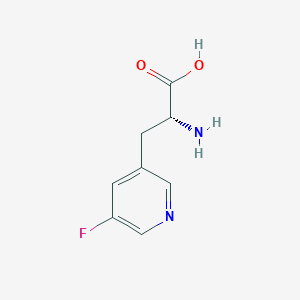
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
